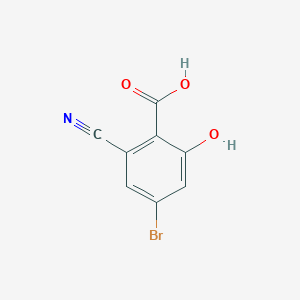
4-Bromo-2-cyano-6-hydroxybenzoic acid
説明
4-Bromo-2-cyano-6-hydroxybenzoic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-cyano-6-hydroxybenzoic acid is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrN\O
- Molecular Weight : 232.03 g/mol
- Functional Groups : Bromo, cyano, and hydroxyl groups contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered biochemical pathways that may be beneficial in treating specific diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Table 1: Summary of Biological Activities
Study on Antioxidant Activity
A study conducted by Zarembski et al. (1965) evaluated the antioxidant properties of similar benzoic acid derivatives. The findings demonstrated that these compounds effectively scavenge free radicals, suggesting a potential role for this compound in oxidative stress-related conditions .
Enzyme Inhibition Research
Recent research has focused on the enzyme inhibition capabilities of various benzoic acid derivatives, including this compound. These studies indicate that the compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Antimicrobial Studies
In a study evaluating the antimicrobial efficacy of benzoic acid derivatives, this compound showed promising results against several strains of Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents .
科学的研究の応用
Medicinal Chemistry
4-Bromo-2-cyano-6-hydroxybenzoic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent.
- Lipoxygenase Inhibition : Research indicates that compounds with similar structures can inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer progression. For instance, derivatives of this compound have shown activity against 12-lipoxygenase (12-LOX), which is associated with various cancers such as prostate and breast cancer .
- Platelet Aggregation : Studies have demonstrated that certain derivatives can inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases .
Material Science
The compound's ability to form stable complexes with metals makes it useful in material science.
- Coordination Chemistry : Its hydroxyl and cyano groups can act as ligands in coordination complexes, which are important for catalysis and material synthesis.
Biochemical Research
In biochemical studies, this compound is used to explore various biological pathways.
- Cellular Mechanisms : It has been employed to study the modulation of cellular signaling pathways related to inflammation and apoptosis. For example, it may influence the production of inflammatory mediators through its action on LOX pathways .
Case Study 1: Anti-Cancer Activity
A study focused on the synthesis of derivatives of this compound demonstrated significant anti-cancer properties in vitro. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .
Case Study 2: Inhibition of Platelet Aggregation
Another investigation assessed the effects of this compound on human platelets. Results indicated that it effectively reduced aggregation induced by thrombin, suggesting its potential utility in preventing thrombotic events in cardiovascular diseases .
Data Table: Comparison of Biological Activities
特性
IUPAC Name |
4-bromo-2-cyano-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-5-1-4(3-10)7(8(12)13)6(11)2-5/h1-2,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZNOXICDWRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















